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Compound Name: CC-90003

Cat. No.: B15610410 Get Quote

Technical Support Center: CC-90003
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for

experiments involving the ERK1/2 inhibitor, CC-90003.

Troubleshooting Guide
This guide addresses common issues that may be encountered during preclinical studies with

CC-90003.
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Issue Potential Cause Recommended Action

Suboptimal anti-proliferative

activity in vitro

Inadequate drug

concentration.

Ensure the concentration of

CC-90003 is within the

effective range (IC50 values

are in the 10-20 nmol/L range

for ERK1/2 inhibition)[1][2].

Titrate the concentration to

determine the optimal dose for

your specific cell line.

Cell line resistance.

KRAS-mutant cell lines can

exhibit variable sensitivity[1].

Consider using a panel of cell

lines to assess activity.

Resistance may be due to

incomplete ERK pathway

inhibition or activation of

parallel signaling pathways like

JNK-Jun and MSK[3].

Issues with the compound.

Verify the purity and stability of

your CC-90003 stock.

Improper storage can lead to

degradation.

High variability in in vivo

xenograft studies

Inconsistent drug

administration.

Ensure consistent oral gavage

technique and vehicle

preparation. The

pharmacokinetic profile of CC-

90003 has been noted to be

highly variable[4][5].

Tumor heterogeneity.

Ensure tumors are of a

consistent size at the start of

treatment. In the HCT-116

xenograft model, treatment

was initiated when tumors

reached 108 to 126 mm³[1][3].
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Animal health.

Monitor animal health closely.

Doses of 50 mg/kg b.i.d. and

75 mg/kg b.i.d. have been

associated with mortality in

mice[2].

Unexpected toxicity in vivo Off-target effects.

CC-90003 has been shown to

significantly inhibit the off-

target kinases KDR, FLT3, and

PDGFRα, which may

contribute to toxicity[1][3][6].

On-target toxicity in normal

tissues.

ERK signaling is important in

normal tissues. The observed

neurotoxicity and elevations in

transaminases in clinical trials

suggest on-target effects in

non-tumor cells[4][5].

Dosing regimen.

The maximum tolerated dose

(MTD) in a Phase Ia clinical

trial was 120 mg/day[4][5]. In

mice, the minimally efficacious

dose of 50 mg/kg once daily

was also the tolerated dose in

the HCT-116 xenograft

model[1][3]. Adjusting the

dosing schedule may be

necessary.

Development of resistance to

CC-90003
Incomplete ERK inhibition.

Even with treatment, a small

fraction of free ERK may be

sufficient to activate

downstream survival

pathways[3].
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Activation of bypass pathways.

Resistance can emerge

through the engagement of

parallel signaling pathways

such as JNK-Jun and MSK[3].

Combination Therapy.

Consider combination

therapies. The combination of

CC-90003 with docetaxel has

been shown to induce full

tumor regression and prevent

regrowth in a KRAS-mutant

lung PDX model[1][3][7][8].

Frequently Asked Questions (FAQs)
1. What is the mechanism of action of CC-90003?

CC-90003 is a covalent inhibitor of ERK1 and ERK2, which are key kinases in the MAPK

signaling pathway. By irreversibly binding to ERK1/2, CC-90003 prevents their activity, leading

to the inhibition of downstream signaling that promotes cell proliferation and survival[1][7].

2. What is the recommended in vitro concentration range for CC-90003?

CC-90003 exhibits potent inhibition of ERK1 and ERK2 with IC50 values in the 10 to 20 nmol/L

range in biochemical assays[1][2]. For cell-based proliferation assays in sensitive cell lines

(e.g., many BRAF and KRAS mutant lines), growth inhibition (GI50) is often observed at

concentrations below 1 µmol/L[1].

3. What is a recommended starting dose for in vivo xenograft studies?

In an HCT-116 colorectal cancer xenograft model, a dose of 50 mg/kg administered orally once

daily was identified as the minimally efficacious dose, achieving 65% tumor growth inhibition[1]

[3]. This dose was also reported to be well-tolerated[1]. Higher doses, particularly with twice-

daily administration (50 mg/kg b.i.d. and 75 mg/kg b.i.d.), have been associated with

mortality[2].

4. What are the known off-target effects of CC-90003?
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In a kinase panel screen, CC-90003 was found to significantly inhibit KDR, FLT3, and PDGFRα

at a concentration of 1 µmol/L, in addition to its primary targets ERK1 and ERK2[1][3][6]. These

off-target activities may contribute to the observed toxicity profile of the compound.

5. Why was the clinical development of CC-90003 discontinued?

The clinical development of CC-90003 was halted due to a combination of factors observed in

a Phase Ia clinical trial, including an unfavorable pharmacokinetic profile, a lack of objective

responses at tolerated doses, and unanticipated neurotoxicity[4][5].

6. How can the therapeutic window of CC-90003 be improved?

Combination therapy is a promising strategy. Preclinical studies have shown that combining

CC-90003 with docetaxel can lead to complete tumor regression in a KRAS-mutant lung

cancer patient-derived xenograft (PDX) model[1][3][7][8]. This suggests that combining CC-
90003 with other anti-cancer agents could enhance efficacy and potentially allow for lower, less

toxic doses of CC-90003.

Quantitative Data Summary
Table 1: In Vitro Potency of CC-90003

Target/Assay Cell Line IC50 / GI50 Reference

ERK1/2 Kinase

Activity
(Biochemical Assay) 10-20 nmol/L [1][2]

Cell Proliferation
BRAF-mutant (25 of

27 lines)
< 1 µmol/L [1]

Cell Proliferation
KRAS-mutant (28 of

37 lines)
< 1 µmol/L [1]

Table 2: In Vivo Efficacy and Toxicity of CC-90003
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Model
Dosing
Regimen

Efficacy Toxicity Reference

HCT-116

Xenograft
50 mg/kg q.d.

65% Tumor

Growth Inhibition
Well-tolerated [1][3]

HCT-116

Xenograft
50 mg/kg b.i.d. -

Mortality by days

6-18
[2]

HCT-116

Xenograft
75 mg/kg b.i.d. -

Mortality by days

6-18
[2]

Phase Ia Clinical

Trial
120 mg/day

No objective

responses

MTD; Grade 3

transaminase

elevations,

hypertension,

neurotoxicity

[4][5]

Experimental Protocols
3-Day Cell Proliferation Assay
Objective: To determine the effect of CC-90003 on the proliferation of cancer cell lines.

Methodology:

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over

the 3-day period.

Compound Treatment: The following day, treat the cells with a serial dilution of CC-90003.

Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

Viability Assessment: After incubation, assess cell viability using a suitable method, such as

a resazurin-based assay or a commercial kit like CellTiter-Glo®.

Data Analysis: Calculate the half-maximal growth inhibition (GI50) by fitting the dose-

response data to a four-parameter logistic curve.
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ERK Occupancy Assay
Objective: To measure the direct binding of CC-90003 to its target, ERK, in cells or tissues.

Methodology:

This assay measures the amount of ERK that is not bound by the covalent inhibitor.

Sample Preparation: Prepare lysates from cells or tissues treated with CC-90003.

ELISA-based Assay: A proprietary ELISA-based assay was used in the clinical trial to

measure unbound ERK in peripheral blood mononuclear cells[4][5]. In preclinical studies, a

novel assay was developed to measure direct target modification[1]. While the exact

proprietary protocol is not public, a general approach would involve:

Coating an ELISA plate with an antibody that captures total ERK.

Incubating the plate with the cell or tissue lysate.

Using a detection antibody that only recognizes the unbound form of ERK (i.e., where the

covalent binding site is accessible).

Quantifying the signal and expressing it as a percentage of free ERK relative to a vehicle-

treated control.
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Caption: Mechanism of action of CC-90003 in the MAPK signaling pathway.
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Caption: Preclinical experimental workflow for evaluating CC-90003.
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Caption: Strategy to improve the therapeutic window of CC-90003.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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